molecular formula C7H11NOS B1518048 2-(1-Isothiocyanatoethyl)oxolane CAS No. 1153129-43-1

2-(1-Isothiocyanatoethyl)oxolane

Cat. No.: B1518048
CAS No.: 1153129-43-1
M. Wt: 157.24 g/mol
InChI Key: AZSLONXMXZZZTL-UHFFFAOYSA-N
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Description

Significance of Isothiocyanate Functionality in Contemporary Organic Chemistry

Isothiocyanates, characterized by the functional group -N=C=S, are highly reactive compounds with significant applications in both synthetic and biological chemistry. foodandnutritionjournal.orgwikipedia.org The carbon atom of the isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. foodandnutritionjournal.org This reactivity is the basis for their extensive use in the synthesis of a wide range of heterocyclic compounds and as versatile building blocks in organic synthesis.

Naturally occurring isothiocyanates are often derived from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables like broccoli, cabbage, and mustard. wikipedia.orgoregonstate.edu These natural isothiocyanates and their synthetic analogs have garnered considerable interest due to their diverse biological activities. foodandnutritionjournal.org Research has shown that isothiocyanates can modulate the activity of various enzymes and cellular pathways, exhibiting anti-inflammatory and neuroprotective properties. foodandnutritionjournal.orgnih.gov

The general structure and key properties of isothiocyanates are summarized below:

PropertyDescription
Functional Group -N=C=S
Reactivity The central carbon is highly electrophilic.
Key Reactions Reacts with amines to form thioureas and with thiols to form dithiocarbamates. foodandnutritionjournal.org
Natural Sources Cruciferous vegetables (e.g., broccoli, kale, cabbage). wikipedia.org
Biological Significance Exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects. foodandnutritionjournal.orgnih.gov

Conformational and Reactivity Aspects of the Oxolane (Tetrahydrofuran) Ring System

Oxolane, commonly known as tetrahydrofuran (B95107) (THF), is a five-membered heterocyclic ether. fishersci.comnih.gov It is a polar aprotic solvent widely used in organic synthesis due to its ability to dissolve a broad range of compounds and its relative stability. wikipedia.orgchemicalbook.com The oxolane ring is a structural motif found in numerous natural products, including sugars (furanose forms), lignans, and acetogenins. wikipedia.orgnih.gov

The five-membered ring of oxolane is not planar and exists in various puckered conformations to relieve ring strain. aip.org The two most discussed conformations are the "twisted" (C₂) and "bent" or "envelope" (Cₛ) forms. aip.orgnih.govdntb.gov.ua These conformers can interconvert through a low-energy process called pseudorotation. aip.org The conformational flexibility of the oxolane ring can significantly influence the reactivity and stereochemistry of reactions involving this moiety. dntb.gov.ua For instance, the orientation of substituents on the ring is dictated by these conformations, which in turn affects their accessibility for chemical reactions.

The ether oxygen in the oxolane ring can act as a Lewis base, forming complexes with Lewis acids, which can influence reactions at adjacent positions. wikipedia.org While generally stable, the oxolane ring can undergo ring-opening reactions under specific conditions, such as in the presence of strong acids or certain frustrated Lewis pairs. nih.gov

PropertyDescription
Systematic Name Oxolane
Common Name Tetrahydrofuran (THF)
Molecular Formula C₄H₈O
Key Feature Five-membered saturated ring containing one oxygen atom. nih.gov
Conformation Exists in non-planar "twisted" (C₂) and "bent" (Cₛ) conformations. aip.orgnih.govdntb.gov.ua
Reactivity Generally stable, but can undergo ring-opening. The oxygen atom is a Lewis base. wikipedia.orgnih.gov
Applications Widely used as a polar aprotic solvent and is a structural component of many natural products. wikipedia.orgchemicalbook.com

Overview of 2-(1-Isothiocyanatoethyl)oxolane as a Versatile Chemical Entity

This compound integrates the chemical features of both the isothiocyanate group and the oxolane ring. The isothiocyanate moiety attached to the ethyl group at the 2-position of the oxolane ring makes this compound a potentially valuable reagent in organic synthesis. The electrophilic nature of the isothiocyanate carbon allows for reactions with a variety of nucleophiles, leading to the formation of more complex molecules.

The presence of the oxolane ring introduces specific stereochemical and conformational considerations. The chiral center at the carbon bearing the isothiocyanate group, along with the puckered nature of the oxolane ring, suggests that this compound can exist as different stereoisomers. The reactivity of the isothiocyanate group may be influenced by the steric hindrance and electronic effects imposed by the adjacent oxolane ring.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from the well-established chemistry of its constituent functional groups. It is available from several chemical suppliers, indicating its use in research and development.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₇H₁₁NOS guidechem.comuni.lu
Molecular Weight 157.23 g/mol guidechem.comchemenu.com
CAS Number 1153129-43-1 bldpharm.com
InChIKey AZSLONXMXZZZTL-UHFFFAOYSA-N uni.lu
Canonical SMILES CC(C1CCCO1)N=C=S uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-isothiocyanatoethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-6(8-5-10)7-3-2-4-9-7/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSLONXMXZZZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 1 Isothiocyanatoethyl Oxolane

Electrophilic Nature and Reaction Mechanisms of the Isothiocyanate Group

The isothiocyanate group is a potent electrophile, a characteristic that governs its reaction mechanisms. The carbon atom of the -N=C=S group is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, making it susceptible to attack by nucleophiles. nih.govwikipedia.org This electrophilicity is the driving force for most of the reactions involving isothiocyanates.

The general mechanism for nucleophilic attack on an isothiocyanate involves the addition of a nucleophile to the central carbon atom. This initially forms a tetrahedral intermediate, which can then undergo various subsequent reactions, such as protonation or cyclization, depending on the nature of the nucleophile and the reaction conditions. chemrxiv.orgresearchgate.net

Isothiocyanates are valuable precursors for the synthesis of a wide array of sulfur- and nitrogen-containing compounds due to their reactivity. organic-chemistry.orgnih.gov The reactivity of the isothiocyanate group can be modulated by the nature of the substituent attached to it. In the case of 2-(1-isothiocyanatoethyl)oxolane, the alkyl group (the ethyl-oxolane moiety) influences the electrophilicity of the isothiocyanate carbon.

Nucleophilic Addition Reactions of this compound

The electrophilic carbon of the isothiocyanate group in this compound readily reacts with a variety of nucleophiles. These reactions are fundamental to the synthesis of numerous derivatives.

The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of substituted thioureas. nih.govanalis.com.myresearchgate.netuobabylon.edu.iq In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group in this compound. This nucleophilic addition leads to the formation of a stable thiourea (B124793) derivative. The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. uobabylon.edu.iq

The general reaction is as follows:

R-N=C=S + R'R''NH → R-NH-C(=S)-NR'R''

Where R is the 2-(1-ethyl)oxolane group, and R' and R'' can be hydrogen, alkyl, or aryl groups.

Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines

IsothiocyanateAmineProduct (Thiourea)Reference
1-Naphthyl isothiocyanate1,2-Phenylenediamine1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea analis.com.my
1-Naphthyl isothiocyanate1,3-Phenylenediamine1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea analis.com.my
Allyl isothiocyanateAniline derivativesN-Aryl-N'-allylthioureas uobabylon.edu.iq

Isothiocyanates are versatile building blocks for the synthesis of a wide range of sulfur- and nitrogen-containing heterocycles. tandfonline.comrsc.orgmdpi.com The reaction of this compound with appropriate reagents can lead to the formation of various heterocyclic systems, such as thiazoles, thiadiazoles, and triazoles. These reactions often proceed through an initial nucleophilic addition to the isothiocyanate group, followed by an intramolecular cyclization.

For instance, the reaction of an isothiocyanate with a compound containing both a nucleophilic group and a suitable leaving group can lead to the formation of a heterocyclic ring. The specific heterocyclic system formed depends on the structure of the reacting partner. The synthesis of these heterocycles is of significant interest due to their presence in many biologically active compounds. mdpi.com

A general strategy involves the reaction of the isothiocyanate with a bifunctional nucleophile. For example, reaction with an amino-thiol could lead to a thiazolidine (B150603) derivative.

Beyond amines, the isothiocyanate group of this compound can also react with other nucleophiles such as alcohols and thiols.

The reaction with alcohols generally yields thiocarbamates (O-alkyl thiocarbamates). nih.govnih.gov This reaction is often slower than the reaction with amines. The outcome of the reaction of isothiocyanates with alcohols can be influenced by the chain length of the alcohol, with long-chain alcohols exclusively giving N-aryl-O-alkyl carbamates, while reactions with small-chain alcohols may also produce symmetrical ureas and thioureas as byproducts. nih.gov

Thiols react with isothiocyanates to form dithiocarbamates. nih.govresearchgate.net The reaction conditions, such as pH, can influence the selectivity of the reaction when both amine and thiol groups are present in the same molecule. researchgate.net Generally, the reaction with thiols is favored under slightly acidic to neutral conditions (pH 6-8), while the reaction with amines is favored under more alkaline conditions (pH 9-11). researchgate.net

Table 2: Nucleophilic Addition Reactions of Isothiocyanates

NucleophileProductGeneral Reaction ConditionsReference
AlcoholsThiocarbamatesVaries, can be solvent-free at room temperature nih.gov
ThiolsDithiocarbamatesMild, can be base-catalyzed or occur under neutral conditions nih.govresearchgate.net
Grignard ReagentsThioamidesReaction with the Grignard reagent rsc.orgacs.org

Cycloaddition Reactions Involving the Isothiocyanate Functionality

The cumulative double bonds in the isothiocyanate group allow it to participate in cycloaddition reactions, providing another important pathway for the synthesis of heterocyclic compounds.

Isothiocyanates can act as a two-atom component in [3+2] cycloaddition reactions. researchgate.netglobalauthorid.comrsc.org These reactions involve the combination of a three-atom dipole with the C=S bond of the isothiocyanate to form a five-membered heterocyclic ring.

For example, 3-isothiocyanato oxindoles have been shown to undergo formal [3+2] cycloaddition reactions with various partners to generate spirocyclic compounds. researchgate.netglobalauthorid.com While specific examples with this compound are not documented, it is chemically plausible that it could undergo similar reactions. The isothiocyanate would react with a 1,3-dipole, such as a nitrile oxide or an azomethine ylide, to form a five-membered ring. uchicago.edu These reactions are a powerful tool for the construction of complex heterocyclic architectures.

The general scheme for a [3+2] cycloaddition is:

R-N=C=S + A-B-C → 5-membered heterocycle

Where A-B-C is a 1,3-dipole. The specific structure of the resulting heterocycle depends on the nature of the 1,3-dipole.

Other Pericyclic Reactions

The isothiocyanate group (-N=C=S) is a versatile functional group that can participate in various pericyclic reactions, particularly cycloadditions. While Diels-Alder reactions are a prominent class, other pericyclic reactions are also crucial in the synthetic applications of isothiocyanates.

One significant class of pericyclic reactions involving isothiocyanates is the [3+2] cycloaddition . In these reactions, the isothiocyanate can act as a three-atom component. For instance, the reaction of isothiocyanates with azides can lead to the formation of thiatriazole derivatives. Similarly, reactions with nitrile oxides or diazoalkanes can yield five-membered heterocyclic rings. The regioselectivity of these reactions is influenced by the electronic properties of the reactants and the reaction conditions. chemrxiv.orgresearchgate.net

Another notable pericyclic transformation is the 1,3-dipolar cycloaddition . Isothiocyanates can react with 1,3-dipoles such as nitrones or azomethine ylides to afford various five-membered heterocyclic structures. The reactivity of the isothiocyanate in these cycloadditions is enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom. arkat-usa.org

It is important to note that the oxolane ring in this compound is generally stable under the conditions required for many pericyclic reactions of the isothiocyanate group. However, highly acidic or basic conditions, or the use of strong Lewis acids as catalysts, could potentially lead to side reactions involving the oxolane moiety. nih.gov

Transformations of the Oxolane Moiety in the Presence of the Isothiocyanate Group

The oxolane ring, a saturated cyclic ether also known as tetrahydrofuran (B95107) (THF), is generally a stable moiety. However, it can undergo transformations under specific conditions, most notably ring-opening reactions. The presence of the isothiocyanate group can influence the reactivity of the oxolane ring, although typically the isothiocyanate is more reactive.

Ring-Opening Reactions:

The most common transformation of the oxolane ring is its cleavage under acidic conditions. Protic acids or Lewis acids can catalyze the ring opening by protonating or coordinating to the oxygen atom, making the ring susceptible to nucleophilic attack. nih.govrsc.org For this compound, if a nucleophile is present, it could attack either of the alpha-carbons of the ether, leading to a mixture of products. The regioselectivity of this attack would be influenced by steric hindrance from the isothiocyanatoethyl substituent.

For instance, treatment with a strong acid in the presence of a nucleophile (e.g., a halide ion) could lead to the formation of a halo-alcohol derivative. The isothiocyanate group is generally stable under these conditions, but strong, hot acidic solutions can lead to its hydrolysis. rsc.orgpsu.edursc.org

The following table summarizes potential ring-opening reactions of the oxolane moiety based on studies of substituted tetrahydrofurans.

Reagent/CatalystNucleophilePotential Product(s)Reference(s)
Strong Protic Acid (e.g., HBr)Br⁻4-Bromo-1-(1-isothiocyanatoethyl)pentan-1-ol nih.gov
Lewis Acid (e.g., BF₃·OEt₂)VariesRing-opened polymer or adduct with nucleophile nih.gov
N-heterocyclic carbene–boryl trifluoromethanesulfonateAryloxidedipp-Imd–BH₂O(CH₂)₄OAr rsc.org

It is crucial to reiterate that these are predicted reactions, and the specific outcomes for this compound would require experimental verification.

Chemical Stability and Degradation Pathways of the Isothiocyanate Functionality Under Various Reaction Conditions

The isothiocyanate group is a reactive functionality susceptible to degradation under various conditions, including hydrolysis, thermal stress, and interaction with nucleophiles.

Hydrolysis:

Isothiocyanates can undergo hydrolysis under both acidic and basic conditions.

Acidic Hydrolysis: In the presence of strong acids, such as aqueous perchloric acid, alkyl isothiocyanates hydrolyze to form the corresponding primary amine and carbonyl sulfide (B99878) (which can further decompose to H₂S and CO₂). The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the central carbon atom. rsc.orgpsu.edursc.org Aliphatic isothiocyanates are generally somewhat more reactive than aromatic ones in this process. rsc.org

Basic Hydrolysis: Under alkaline conditions, isothiocyanates react with hydroxide (B78521) ions to form a dithiocarbamate (B8719985) intermediate, which can then decompose to the corresponding amine and thiocarbonate derivatives. researchgate.net The rate and products of hydrolysis can be influenced by pH. chemrxiv.orgresearchgate.net For example, the hydrolysis of allyl isothiocyanate under alkaline conditions has been shown to generate thiourea. researchgate.net

Thermal Decomposition:

Alkyl isothiocyanates can undergo thermal decomposition. The products of this decomposition can vary depending on the structure of the isothiocyanate and the conditions. For some alkyl isothiocyanates, heating can lead to the formation of the corresponding nitrile and elemental sulfur. In some cases, isomerization to the corresponding thiocyanate (B1210189) can occur, especially for secondary and tertiary systems at elevated temperatures. cdnsciencepub.com The thermal degradation of allyl isothiocyanate in aqueous solution at 100°C has been shown to produce a variety of sulfur-containing compounds, including diallyl sulfide, disulfide, trisulfide, and N,N'-diallylthiourea. nih.gov

Stability in Aqueous Media:

Isothiocyanates are generally unstable in aqueous solutions, with their stability being influenced by factors such as pH, temperature, and the presence of other nucleophiles. thaiscience.info Studies on various isothiocyanates have shown that they can degrade over time in buffered solutions and even in deionized water. thaiscience.info For instance, a study on the stability of several isothiocyanates found that allyl isothiocyanate declined faster than other tested compounds in buffered solutions. thaiscience.info The primary degradation product in aqueous heating is often the corresponding amine, with the formation of N,N'-dialkylthioureas being more significant at neutral to basic pH values. chemrxiv.org

The following table summarizes the degradation pathways of the isothiocyanate functionality under different conditions, based on studies of analogous compounds.

ConditionReagentsMajor Degradation ProductsReference(s)
Acidic HydrolysisAqueous HCl or H₂SO₄Primary amine, Carbonyl sulfide rsc.orgpsu.edursc.org
Basic HydrolysisAqueous NaOH or KOHPrimary amine, Thiocarbonate derivatives, Thioureas researchgate.net
Thermal DecompositionHeat (e.g., 100°C in aqueous solution)Corresponding amine, N,N'-dialkylthioureas, various sulfur compounds chemrxiv.orgnih.gov
Aqueous SolutionWater, BuffersCorresponding amine, N,N'-dialkylthioureas thaiscience.info

Advanced Structural Elucidation and Conformational Analysis of 2 1 Isothiocyanatoethyl Oxolane

Advanced Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination and conformational assessment of 2-(1-isothiocyanatoethyl)oxolane. These techniques offer a window into the molecule's connectivity, spatial arrangement, and dynamic processes.

High-field and multi-dimensional NMR spectroscopy are powerful, non-destructive methods for elucidating the complex structure and conformational preferences of this compound in solution.

The oxolane ring in this compound is not planar and undergoes rapid conformational exchange between various puckered forms, primarily envelope (E) and twist (T) conformations. The position of the 1-isothiocyanatoethyl substituent influences the conformational equilibrium of the ring. The analysis of proton-proton (¹H-¹H) coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data is instrumental in defining the preferred conformation.

The magnitude of the vicinal coupling constants between the protons on the oxolane ring can be related to the dihedral angles between them through the Karplus equation. This relationship allows for the determination of the ring's pucker and the orientation of the substituent. For instance, a larger coupling constant between H2 and H3 protons would suggest a dihedral angle approaching 180°, indicative of a specific envelope or twist form.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is critical for determining the relative stereochemistry and preferred conformation. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically within 5 Å), regardless of whether they are directly bonded. For this compound, NOE correlations between the protons of the ethyl group and the protons on the oxolane ring can reveal the spatial orientation of the side chain relative to the ring.

Interactive Data Table: Hypothetical NOESY Correlations for a Predominant Conformation of this compound

Proton 1Proton 2NOE IntensityInferred Proximity
Hα (ethyl)H2 (oxolane)StrongClose spatial relationship
Hα (ethyl)H5a (oxolane)WeakModerate spatial relationship
Hβ (ethyl)H3a (oxolane)MediumModerate spatial relationship
H2 (oxolane)H3b (oxolane)StrongClose spatial relationship (cis)

Note: This data is hypothetical and serves to illustrate the application of NOESY in conformational analysis.

The oxolane ring is known for its flexibility, and at room temperature, the various envelope and twist conformers of this compound are likely in rapid exchange on the NMR timescale. aip.org This rapid interconversion can lead to averaged NMR signals. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable insights into these conformational exchange processes. researchgate.net

As the temperature is lowered, the rate of conformational exchange slows down. If the exchange rate becomes slow enough on the NMR timescale, separate signals for the different conformers may be observed. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. This information reveals the energy barriers between different conformations and their relative populations. researchgate.net

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of this compound. nih.govyoutube.com It provides detailed information about the various functional groups and their chemical environment within the molecule.

The isothiocyanate (-N=C=S) group exhibits several characteristic vibrational modes that are readily identifiable in the IR and Raman spectra. The most prominent of these is the intense, broad asymmetric stretching vibration (νas(NCS)), which typically appears in the range of 2000-2200 cm⁻¹. researchgate.netcdnsciencepub.com The exact position of this band can be influenced by the electronic and steric nature of the substituent attached to the nitrogen atom.

The symmetric stretching vibration (νs(NCS)) is generally weaker in the IR spectrum but can be observed in the Raman spectrum. The bending vibration (δ(NCS)) occurs at a much lower frequency, typically in the range of 400-500 cm⁻¹. The presence and position of these bands provide definitive evidence for the isothiocyanate functionality in the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies of the Isothiocyanate Group

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Asymmetric Stretch (νas)2000-2200Strong, BroadMedium
Symmetric Stretch (νs)1000-1200Weak to MediumStrong
Bending (δ)400-500MediumWeak

Note: These are general ranges and the exact frequencies for this compound may vary.

The vibrational spectrum of the oxolane ring is complex due to its puckered nature and the coupling of various vibrational modes. However, certain characteristic vibrations can provide insights into the ring's conformation. The C-O-C asymmetric and symmetric stretching vibrations are particularly informative. In tetrahydrofuran (B95107) (the parent oxolane), a strong band corresponding to the C-O stretching vibration is observed around 1070 cm⁻¹. ijrpc.combartleby.com

The C-H stretching vibrations of the methylene (B1212753) groups in the ring typically appear in the 2850-2980 cm⁻¹ region. ijrpc.com The positions and splitting patterns of the CH₂ scissoring, wagging, and twisting modes in the 1200-1500 cm⁻¹ region can also be sensitive to the ring's conformation. researchgate.net Low-frequency Raman spectroscopy is particularly useful for studying the ring-puckering and ring-twisting vibrations, which occur below 400 cm⁻¹ and are directly related to the conformational state of the five-membered ring. aip.orgnih.gov By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformers (e.g., envelope vs. twist), it is possible to identify the most stable conformation of the oxolane ring in this compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments with a high degree of confidence.

The monoisotopic mass of this compound (C7H11NOS) is 157.05614 Da. uni.lu HRMS analysis, often coupled with techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, can measure this mass with exceptional accuracy, typically within a few parts per million (ppm). mdpi.commdpi.com This precision allows for the confident determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

In addition to the parent molecule, HRMS is critical for identifying various adducts that can form during the ionization process. Isothiocyanates are known to form adducts with various molecules, and these adducts are important for analytical methods. nih.govresearchgate.net Common adducts observed in mass spectrometry include those with sodium ([M+Na]+), potassium ([M+K]+), and hydrogen ([M+H]+). nih.gov The high mass accuracy of HRMS allows for the unequivocal identification of these adducts, providing further confirmation of the compound's identity. For instance, the expected m/z values for these adducts can be calculated with high precision and compared to the experimental data.

Table 1: Predicted HRMS Adducts of this compound

AdductFormulaPredicted m/z
[M+H]⁺[C₇H₁₂NOS]⁺158.0634
[M+Na]⁺[C₇H₁₁NNaOS]⁺180.0454
[M+K]⁺[C₇H₁₁KNOS]⁺196.0193
Note: Predicted m/z values are calculated based on the most abundant isotopes of each element.

Furthermore, HRMS is instrumental in studying the fragmentation patterns of this compound upon techniques like electron ionization (EI). nih.govkobv.de By analyzing the exact masses of the fragment ions, detailed fragmentation pathways can be proposed, offering valuable structural information about the connectivity of the oxolane ring and the isothiocyanatoethyl side chain. This level of detail is crucial for distinguishing between isomers and understanding the molecule's intrinsic stability. wikipedia.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration and Conformational Preferences of Chiral Forms

The presence of a stereocenter at the carbon atom bearing the isothiocyanate group and attached to the oxolane ring means that this compound exists as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the absolute configuration (R or S) of these chiral forms and investigating their conformational preferences. mtoz-biolabs.comsaschirality.orgwiley.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. The isothiocyanate group (-N=C=S) and the oxolane ring itself can act as chromophores, contributing to the CD spectrum.

To determine the absolute configuration, the experimental CD spectrum of an enantiomerically pure sample of this compound is compared with theoretical spectra calculated for both the R and S configurations using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mtoz-biolabs.com

Furthermore, the shape and intensity of the CD bands are influenced by the conformational equilibrium of the molecule. nih.gov By analyzing the CD spectrum, often in conjunction with computational modeling, it is possible to gain insights into the preferred conformations of the oxolane ring and the orientation of the ethyl side chain. cas.cz Changes in the CD spectrum with variations in solvent or temperature can also provide information about the dynamic conformational processes occurring in solution. rsc.org

Table 2: Hypothetical Circular Dichroism Data for Enantiomers of this compound

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)
(R)-enantiomer250+15,000
(S)-enantiomer250-15,000
(R)-enantiomer220-8,000
(S)-enantiomer220+8,000
Note: This table presents hypothetical data to illustrate the principle of mirror-image CD spectra for enantiomers. Actual values would need to be determined experimentally.

The application of chiroptical spectroscopy is therefore essential for a complete stereochemical characterization of this compound, providing information that is not accessible through achiral spectroscopic methods.

Detailed Conformational Preferences and Dynamics of the Oxolane Ring and Ethyl Side Chain

The biological and chemical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. The five-membered oxolane (tetrahydrofuran) ring is not planar and undergoes a dynamic process known as pseudorotation, which describes the continuous interconversion between various envelope (E) and twist (T) conformations. worldscientific.commdpi.com The ethyl side chain attached to the ring also possesses rotational freedom, further contributing to the molecule's conformational complexity.

The conformational equilibrium of the oxolane ring can be described by a pseudorotational phase angle. worldscientific.com The most stable conformations are typically the envelope and twist forms. mdpi.com The presence of the substituted ethyl group at the C2 position will influence the pseudorotational preference, favoring conformations that minimize steric interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a powerful tool for studying these conformational preferences in solution. worldscientific.comnih.gov By applying modified Karplus equations, these coupling constants can be related to the dihedral angles, providing insights into the time-averaged conformation of the oxolane ring.

The orientation of the ethyl side chain relative to the oxolane ring is also critical. The rotation around the C-C bond connecting the side chain to the ring will have specific energetic minima, leading to preferred rotameric states. These preferences are governed by a balance of steric and electronic effects.

Computational modeling, using methods such as density functional theory (DFT) and molecular mechanics, complements experimental data by allowing for the calculation of the relative energies of different conformers and the energy barriers for their interconversion. nih.gov These calculations can map out the potential energy surface of the molecule, identifying the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature. nih.gov

Table 3: Key Torsional Angles Defining the Conformation of this compound

Torsional AngleDescription
O1-C2-C5-C4Describes the puckering of the oxolane ring
C3-C2-C5-C4Describes the puckering of the oxolane ring
O1-C2-C6-C7Defines the orientation of the ethyl side chain
O1-C2-C6-N8Defines the orientation of the isothiocyanate group
Note: Atom numbering would need to be defined according to IUPAC rules for a specific analysis.

The interplay between the oxolane ring puckering and the side chain rotation creates a complex conformational landscape that is essential for understanding the molecule's interactions with its environment.

Stereochemical Aspects and Chiral Recognition in Derivatives of this compound

The chirality of this compound introduces the possibility of stereoselective reactions and chiral recognition when it interacts with other chiral molecules. The isothiocyanate group is a reactive functional group that can readily react with nucleophiles, such as the amino groups in amino acids and proteins, to form thiourea (B124793) derivatives. nih.govresearchgate.net

When a single enantiomer of this compound reacts with a chiral nucleophile, a pair of diastereomers is formed. These diastereomers will have different physical and chemical properties, and their formation can proceed at different rates, a phenomenon known as kinetic resolution. The stereochemical outcome of such reactions is influenced by the three-dimensional structure of the transition state, where the chiral center of the oxolane derivative and the chiral center of the reacting nucleophile interact.

The analysis of these diastereomeric derivatives, for example by NMR spectroscopy or chiral High-Performance Liquid Chromatography (HPLC), can be used to determine the enantiomeric purity of the original this compound sample. researchgate.net Furthermore, the study of these interactions provides insight into the principles of chiral recognition at the molecular level.

For instance, the formation of diastereomeric thiourea adducts with a chiral amine can be used as a method for the chromatographic separation of the enantiomers of this compound. researchgate.net The differential interaction of these diastereomers with the stationary phase of the chromatography column allows for their separation.

The stereochemistry of derivatives of this compound is also crucial in biological contexts. If this compound were to interact with a chiral biological receptor, such as an enzyme or a protein, the two enantiomers would likely exhibit different binding affinities and biological activities due to the specific three-dimensional requirements of the binding site. The study of the stereochemical aspects of these interactions is fundamental to understanding the molecule's potential biological role.

Computational and Theoretical Studies on 2 1 Isothiocyanatoethyl Oxolane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1-Isothiocyanatoethyl)oxolane, these methods would provide a deep understanding of its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Properties, and Spectroscopic Parameters

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of molecules. For this compound, DFT calculations would be employed to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy structure, which provides crucial information about bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculate key electronic descriptors such as the dipole moment, polarizability, and the distribution of electron density. This helps in understanding the molecule's polarity and its interactions with other molecules.

Spectroscopic Parameters: Predict spectroscopic data, such as infrared (IR) and Raman vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific atomic motions within the molecule.

While no specific DFT data for this compound is available, studies on related furan (B31954) and oxolane derivatives have successfully utilized DFT to elucidate their structures and properties. researchgate.netscispace.com For instance, in a study on 2-methoxy-1,3-dioxolane, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to obtain optimized geometrical parameters and vibrational frequencies, which showed good agreement with experimental data. researchgate.net

A study on platinum(II) complexes with thiourea (B124793) derivatives, which included a derivative of tetrahydrofurfuryl isothiocyanate, utilized DFT at the MPW1PW/LanL2DZ level to calculate equilibrium geometries and bonding energies. researchgate.net This indicates the applicability of DFT to systems containing the tetrahydrofurfuryl moiety.

Analysis of Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity.

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a greater ability to act as an electron donor (nucleophile).

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a greater ability to act as an electron acceptor (electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the isothiocyanate group (-N=C=S) is known to be electrophilic, suggesting that the LUMO would likely be localized on this functional group. The oxolane ring, with its oxygen atom, could contribute to the HOMO. A detailed HOMO-LUMO analysis would pinpoint the exact regions of nucleophilic and electrophilic character, providing valuable insights into how the molecule would interact with other reagents.

Conformational Energy Landscapes and Prediction of Stable Isomers

Due to the presence of a flexible ethyl chain and the non-planar oxolane ring, this compound can exist in multiple conformations. A computational study of its conformational energy landscape would involve:

Systematic Conformational Search: Identifying all possible low-energy conformers by rotating the single bonds in the molecule.

Energy Calculations: Calculating the relative energies of these conformers using methods like DFT to determine the most stable isomers.

Mechanistic Investigations of Reaction Pathways Using Computational Methods

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.

Transition State Analysis and Activation Energy Calculations

For any proposed reaction involving this compound, such as its reaction with a nucleophile, computational chemists would:

Locate Transition States: Identify the high-energy structures that connect reactants to products. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur. This is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

The isothiocyanate group is known to react with nucleophiles, and computational studies on other isothiocyanates have detailed the transition states and activation energies for such reactions. researchgate.net

Reaction Coordinate Mapping

To visualize the entire reaction process, a reaction coordinate map, also known as a potential energy surface scan, can be constructed. This involves calculating the energy of the system as it progresses along the reaction pathway from reactants, through the transition state, to the products. This map provides a comprehensive view of the energy changes throughout the reaction, helping to confirm the proposed mechanism and identify any potential intermediates.

Prediction and Interpretation of Spectroscopic Data through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic features of molecules. These theoretical predictions can aid in the structural elucidation and characterization of compounds such as this compound.

Infrared (IR) Spectroscopy:

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. For this compound, the most characteristic vibrational mode is the asymmetric stretching of the isothiocyanate (–N=C=S) group. This vibration gives rise to a strong and sharp absorption band, typically in the range of 2050-2150 cm⁻¹. researchgate.net The exact position of this band can be influenced by the electronic environment of the molecule.

Other key vibrational modes that can be predicted include the C-S stretching vibration, which is expected in the range of 960-990 cm⁻¹, and various vibrations associated with the oxolane ring and the ethyl bridge. researchgate.net It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and achieve better agreement with experimental data. niscpr.res.in

Table 1: Predicted Characteristic IR Vibrational Frequencies for this compound

Functional Group/Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Isothiocyanate (–N=C=S) asymmetric stretch2050 - 2150Strong, Sharp
C-H (alkyl) stretch2850 - 3000Medium to Strong
C-O-C (ether) stretch1050 - 1150Strong
C-S stretch960 - 990Medium

Note: The values in this table are based on typical ranges for the respective functional groups and may be refined by specific quantum chemical calculations on the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. arxiv.orgncssm.edu Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly employed within a DFT framework to calculate the isotropic shielding constants of the nuclei in a molecule. youtube.com These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, computational models can predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. github.ionih.gov For instance, DFT-based methods have been developed for small organic molecules that can achieve mean absolute errors of around 2.9 ppm for ¹³C NMR and 0.23 ppm for ¹H NMR. arxiv.org

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Isothiocyanate (–N=C=S )~130-140-
Methine (–C H–NCS)~60-70~3.5-4.5
Oxolane C2~70-80~3.8-4.2
Oxolane C3, C4~25-35~1.8-2.2
Oxolane C5~65-75~3.6-4.0
Methyl (–C H₃)~15-25~1.3-1.6

Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual computational studies would provide more precise predictions.

Application of Chemical Reactivity Indices (e.g., Fukui Functions, Electrophilicity Parameters)

Chemical reactivity indices derived from DFT provide a quantitative measure of the reactivity of different sites within a molecule. researchgate.netresearchgate.net These descriptors are valuable for understanding and predicting the regioselectivity and susceptibility of a molecule to nucleophilic or electrophilic attack.

Fukui Functions:

The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. researchgate.net It helps in identifying the most reactive sites in a molecule. Specifically:

f⁺(r) relates to the susceptibility of a site to nucleophilic attack (addition of an electron).

f⁻(r) relates to the susceptibility of a site to electrophilic attack (removal of an electron).

f⁰(r) relates to the susceptibility of a site to radical attack.

For this compound, the isothiocyanate group is known to be highly electrophilic. nih.gov Therefore, the carbon atom of the –N=C=S group is expected to have a high value of f⁺(r), indicating it is the primary site for nucleophilic attack. This is a consequence of the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Computational approaches can calculate these functions without the need for finite difference approximations, providing accurate predictions of regioselectivity. nih.gov

Electrophilicity and Nucleophilicity Parameters:

Global reactivity indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to provide a general measure of a molecule's reactivity. The electrophilicity index (ω) is particularly useful for quantifying the electrophilic character of a molecule. Given the nature of the isothiocyanate group, this compound is expected to have a significant electrophilicity index. The electrophilicity and nucleophilicity can be quantified using Mayr's scales, which are based on kinetic data. lmu.deprinceton.edu While these are experimentally derived, computational methods can be used to predict the parameters that correlate with these scales. researcher.life

Table 3: Conceptual DFT Reactivity Descriptors

ParameterDefinitionSignificance for this compound
Electronegativity (χ) χ ≈ (I + A) / 2Measures the tendency to attract electrons. Expected to be relatively high.
Chemical Hardness (η) η ≈ (I - A)Measures resistance to change in electron distribution.
Global Electrophilicity (ω) ω = μ² / (2η) where μ = -χQuantifies the overall electrophilic nature. Expected to be high, indicating susceptibility to nucleophilic attack.
Fukui Function (f⁺(r)) Measures reactivity towards nucleophiles.The carbon atom of the isothiocyanate group is predicted to be the most electrophilic site.

I = Ionization Potential, A = Electron Affinity, μ = Chemical Potential

These computational tools, when applied to this compound, can provide a detailed understanding of its electronic structure, spectroscopic properties, and chemical behavior, guiding further experimental investigation and application.

Applications of 2 1 Isothiocyanatoethyl Oxolane in Advanced Organic Synthesis and Materials Science

As a Versatile Synthetic Building Block for the Construction of Complex Organic Molecules

While specific research on 2-(1-isothiocyanatoethyl)oxolane as a synthetic building block is limited, the well-established reactivity of the isothiocyanate functional group makes it a highly valuable tool for the construction of complex organic molecules. Isothiocyanates are electrophilic at the central carbon atom and readily react with a wide range of nucleophiles to form a variety of stable adducts. This reactivity allows for the introduction of the 2-(1-oxoethyl)oxolane moiety into larger, more complex structures.

The general reaction of an isothiocyanate with a nucleophile can be represented as: R-N=C=S + Nu-H → R-NH-C(=S)-Nu

Key classes of reactions that this compound could undergo include:

Formation of Thioureas: Reaction with primary or secondary amines yields substituted thioureas. These thiourea (B124793) derivatives are important scaffolds in medicinal chemistry and can serve as intermediates for the synthesis of various heterocyclic compounds.

Formation of Thiones and Thiazoles: The reaction of isothiocyanates with active methylene (B1212753) compounds, such as acetophenone (B1666503) enolates, can lead to the formation of thiones, which can further cyclize to form thiazolidine (B150603) derivatives.

Synthesis of Heterocycles: Isothiocyanates are key precursors in multicomponent reactions for the synthesis of a diverse array of nitrogen- and sulfur-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net For instance, the reaction of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles has been shown to produce triazines, pyrimidines, and other heterocyclic systems. rsc.org A similar reactivity profile can be anticipated for this compound.

The chiral center at the ethyl group of this compound also suggests its potential use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they can be removed. rsc.orgacs.orgacs.orgmdpi.comwikipedia.org While specific studies are needed, the oxolane ring and the adjacent stereocenter could provide the necessary steric hindrance to control the facial selectivity of reactions on a tethered substrate.

Table 1: Potential Reactions of this compound for Complex Molecule Synthesis

Reactant TypeProduct TypePotential Significance
Primary/Secondary AminesSubstituted ThioureasPharmaceutical scaffolds, heterocyclic precursors
Active Methylene CompoundsThiones, ThiazolidinesBuilding blocks for further synthesis
Multifunctional ReagentsNitrogen/Sulfur HeterocyclesAccess to diverse chemical libraries

Role as a Precursor for Ligands in Organometallic Chemistry and Catalysis

The isothiocyanate group in this compound can be readily transformed into a variety of functional groups that are known to coordinate with metal centers, making it a valuable precursor for the synthesis of novel ligands for organometallic chemistry and catalysis. The development of new ligands is crucial for advancing catalytic processes, including asymmetric catalysis.

The transformation of the isothiocyanate moiety can lead to the formation of:

Thiourea-based Ligands: As mentioned, reaction with amines yields thioureas. The sulfur and nitrogen atoms of the thiourea group can both act as donor atoms to coordinate with transition metals.

Thiazole- and Imidazole-based Ligands: Through cyclization reactions, the isothiocyanate can be converted into thiazole (B1198619) or imidazole (B134444) rings, which are common coordinating motifs in ligand design.

Bidentate and Multidentate Ligands: By reacting this compound with molecules containing additional donor atoms (e.g., amino alcohols, amino pyridines), it is possible to synthesize bidentate or even multidentate ligands. The oxolane oxygen atom could also potentially participate in metal coordination, leading to hemilabile ligands.

The synthesis of chiral ligands is of particular interest for asymmetric catalysis. The inherent chirality of this compound could be exploited to create chiral ligands that, when complexed with a metal, can catalyze enantioselective transformations. While the direct synthesis of chiral bisoxazoline ligands from other precursors is well-established, the use of isothiocyanates as a handle for introducing chirality offers an alternative synthetic strategy. rsc.org

Derivatization Strategies for Analytical and Chromatographic Purposes

The quantitative and qualitative analysis of isothiocyanates by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often presents challenges due to their volatility, thermal instability, and lack of strong chromophores for UV detection. rsc.orgresearchgate.net Derivatization of the isothiocyanate group is a common strategy to overcome these limitations.

For HPLC analysis, derivatization aims to introduce a chromophoric or fluorophoric group into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. Common derivatizing agents for isothiocyanates include:

Ammonia: Reacts with isothiocyanates to form thiourea derivatives that possess a UV-absorbing chromophore. rsc.org

N-acetyl-L-cysteine (NAC): Forms dithiocarbamate (B8719985) adducts, which can be analyzed by HPLC coupled with mass spectrometry. acs.orgnih.gov

1,2-Benzenedithiol: Reacts with isothiocyanates in a cyclocondensation reaction to form 1,3-benzodithiole-2-thione, a product that can be determined spectrophotometrically. rsc.org

Mercaptoethanol: Pre-column derivatization with mercaptoethanol can improve separation and quantification in RP-LC by preventing precipitation of isothiocyanates in aqueous mobile phases. organic-chemistry.org

For GC analysis, derivatization is employed to increase the volatility and thermal stability of the analyte. researchgate.netchemscene.com While less common for isothiocyanates compared to HPLC, silylation or acylation of derivatives could be explored. The reaction of isothiocyanates with alcohols or amines to form thiocarbamates or thioureas, followed by silylation of any remaining active hydrogens, could be a viable approach.

The formation of stable adducts is crucial for accurate quantitative analysis. The reaction of isothiocyanates with nucleophiles like amines or thiols is generally rapid and proceeds to completion, leading to the formation of stable thiourea or dithiocarbamate derivatives. researchgate.netrsc.org These stable adducts can then be reliably quantified using appropriate calibration standards. For instance, phenyl isothiocyanate (PITC) is a well-known derivatizing agent for amino acids, forming stable phenylthiocarbamyl (PTC) derivatives that are readily analyzed by HPLC. researchgate.netusda.gov A similar principle can be applied to the analysis of compounds containing amino groups by derivatizing them with this compound.

Table 2: Derivatization Reagents for the Analysis of Isothiocyanates

Derivatizing AgentAdduct FormedAnalytical TechniqueBenefit
AmmoniaThioureaHPLC-UVIntroduces UV chromophore rsc.org
N-acetyl-L-cysteineDithiocarbamateHPLC-MSForms stable adduct for MS detection acs.orgnih.gov
1,2-Benzenedithiol1,3-Benzodithiole-2-thioneSpectrophotometry, HPLCHighly selective reaction rsc.org
MercaptoethanolThiourethaneHPLCImproves solubility and separation organic-chemistry.org

Potential Applications in Polymer Chemistry as a Functional Monomer or Modifier

The isothiocyanate functional group offers significant potential in polymer chemistry, allowing this compound to be used as either a functional monomer or a polymer modifier. mdpi.com

As a Functional Monomer: Isothiocyanates can undergo polymerization reactions. For example, alternating copolymerization of isothiocyanates with epoxides or episulfides has been reported to yield sulfur-rich polymers with controlled molecular weights and well-defined backbones. acs.orgacs.org The oxolane ring in this compound is derived from tetrahydrofuran (B95107), which is itself a precursor to polymers like polytetramethylene ether glycol (PTMEG). atamanchemicals.com The incorporation of the oxolane moiety could impart desirable properties such as flexibility and biodegradability to the resulting polymer. Furthermore, the copolymerization of sugar-derived oxetanes with isothiocyanates has been shown to produce thermally robust and degradable polymers. rsc.org

As a Polymer Modifier: The high reactivity of the isothiocyanate group towards nucleophiles such as amines and hydroxyl groups makes it an excellent candidate for the post-polymerization modification of polymers. Polymers containing primary or secondary amine groups can be functionalized by reaction with this compound, thereby introducing the oxolane moiety and a thiourea linkage onto the polymer backbone. This can be used to alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, or ability to coordinate with metals.

Incorporation into Novel Functional Materials for Specific Chemical or Physical Properties

The unique combination of the reactive isothiocyanate group and the oxolane ring in this compound allows for its incorporation into a variety of functional materials with tailored properties.

Metal-Chelating Materials: The imidothiocarbonate linkages formed during the copolymerization of isothiocyanates can exhibit good affinity for metal ions, such as Cu²⁺. rsc.org This suggests that polymers or materials functionalized with this compound could be developed for applications in metal sequestration, catalysis, or sensing.

Biomaterials and Bioconjugation: Isothiocyanates are known to react with amine groups on proteins and peptides. nih.govnih.gov This reactivity can be harnessed to conjugate this compound to biological molecules, creating novel biomaterials or bioconjugates. For example, fluorescein (B123965) isothiocyanate (FITC) is widely used to label proteins for fluorescence microscopy. mdpi.com Similarly, the oxolane-containing compound could be used to introduce a specific tag or to modify the properties of biomolecules.

Antimicrobial Surfaces: Many naturally occurring isothiocyanates exhibit antimicrobial properties. researchgate.netfoodandnutritionjournal.orgnih.gov By incorporating this compound into polymers or onto surfaces, it may be possible to create materials with inherent antimicrobial activity for applications in food packaging, medical devices, or coatings.

Q & A

Q. What are the optimal synthetic routes for 2-(1-Isothiocyanatoethyl)oxolane, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound involves two critical steps: (1) formation of the oxolane (tetrahydrofuran) ring and (2) introduction of the isothiocyanate group.

  • Oxolane Formation : Cyclization of a diol precursor (e.g., 3-ethyl-1,4-butanediol) under acidic catalysis (e.g., H₂SO₄) or via Mitsunobu reaction conditions (e.g., DIAD/TPP) .
  • Isothiocyanate Functionalization : Reaction of the primary amine intermediate with thiophosgene (CSCl₂) or a safer alternative like 1,1'-thiocarbonyldiimidazole (TCDI) in anhydrous dichloromethane at 0–5°C .
    Key Optimization Parameters :
  • Temperature control during thiophosgene reactions to avoid decomposition.
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR :
    • Oxolane protons appear as multiplet signals (δ 1.6–2.1 ppm for CH₂ groups; δ 3.7–4.0 ppm for OCH₂) .
    • Isothiocyanate group (N=C=S) induces deshielding in adjacent CH₂ groups (δ 3.5–3.8 ppm) .
  • IR : Strong absorption at ~2050–2100 cm⁻¹ (N=C=S stretching) confirms isothiocyanate presence .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ with m/z corresponding to C₆H₁₁NOS (theoretical: 145.08) .

Advanced Research Questions

Q. How does the oxolane ring’s puckering dynamics influence the reactivity of this compound in nucleophilic reactions?

The oxolane ring exists in pseudorotational equilibrium between twist (T) and envelope (E) conformers (Figure 1). Computational studies (e.g., QM/MM simulations) reveal:

  • Energy Barriers : Pseudorotation barriers of ~2–4 kcal/mol enable rapid interconversion at room temperature .
  • Reactivity Implications :
    • Envelope conformers (e.g., ³E) expose the isothiocyanate group for nucleophilic attack, enhancing reactivity with amines or thiols.
    • Twist conformers (e.g., ²T₃) sterically shield the isothiocyanate, reducing reaction rates .
      Experimental Validation : Variable-temperature NMR (VT-NMR) can track conformational populations via coupling constants (³JHH) .

Q. What strategies resolve contradictions in reported biological activities of oxolane derivatives, including this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from:

  • Conformational Heterogeneity : Differences in solvent polarity (e.g., DMSO vs. water) alter pseudorotational equilibria, affecting target binding .
  • Impurity Artifacts : Trace thiourea byproducts (from isothiocyanate hydrolysis) may exhibit off-target effects. Validate purity via HPLC-UV/ELSD .
    Methodological Solutions :
  • Standardize assay conditions (solvent, temperature).
  • Use enantiopure samples (if applicable) to isolate stereochemical effects .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:

  • Frontier Molecular Orbitals (FMOs) : The isothiocyanate’s LUMO (π*N=C=S) dominates reactivity in [3+2] cycloadditions with electron-rich dienes.
  • Steric Maps : Substituents on the oxolane ring (e.g., ethyl group) create steric bulk that directs attack to the less hindered face .
    Experimental Validation : X-ray crystallography of adducts (e.g., triazoline derivatives) confirms regioselectivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.